molecular formula C9H7BrN2 B11811762 2-Bromo-6-(1H-pyrrol-2-YL)pyridine

2-Bromo-6-(1H-pyrrol-2-YL)pyridine

Cat. No.: B11811762
M. Wt: 223.07 g/mol
InChI Key: XFQHLOXMKFRLCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(1H-pyrrol-2-YL)pyridine typically involves the bromination of 6-(1H-pyrrol-2-YL)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(1H-pyrrol-2-YL)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-6-(1H-pyrrol-2-YL)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1H-pyrrol-2-YL)pyridine is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, including enzymes and receptors. The pyridine and pyrrole rings may facilitate binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

  • 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
  • 2-Bromo-5-(1H-pyrrol-1-yl)pyridine
  • 2-(1H-pyrrol-1-yl)pyridine

Comparison: 2-Bromo-6-(1H-pyrrol-2-YL)pyridine is unique due to the specific positioning of the bromine atom and the pyrrole ring. This positioning can influence its reactivity and biological activity compared to similar compounds. For example, the presence of the bromine atom at the 2-position can make it more reactive in substitution and coupling reactions .

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

2-bromo-6-(1H-pyrrol-2-yl)pyridine

InChI

InChI=1S/C9H7BrN2/c10-9-5-1-3-8(12-9)7-4-2-6-11-7/h1-6,11H

InChI Key

XFQHLOXMKFRLCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC=CN2

Origin of Product

United States

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